rac-Rotigotine-d3 Methyl Ether

LC-MS/MS Isotopic Interference Internal Standard Selection

rac-Rotigotine-d3 Methyl Ether (CAS 1246820-80-3) is a deuterium-labeled analog of Rotigotine, a non-ergoline dopamine agonist used in treating Parkinson's disease and restless legs syndrome. With three hydrogen atoms replaced by deuterium on its N-propyl chain, its molecular formula is C20H24D3NOS and its molecular weight is 332.52 g/mol.

Molecular Formula C20H27NOS
Molecular Weight 332.52
CAS No. 1246820-80-3
Cat. No. B565685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Rotigotine-d3 Methyl Ether
CAS1246820-80-3
SynonymsN-Propyl-N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-2-thiopheneethanamine-d3;  2-(N-Propyl-N-2-thienylethylamino)-5-methoxytetralin-d3;  N 0724-d3; 
Molecular FormulaC20H27NOS
Molecular Weight332.52
Structural Identifiers
SMILESCCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC
InChIInChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3
InChIKeyAXOQYAWBBDSEMG-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Rotigotine-d3 Methyl Ether (CAS 1246820-80-3): A Stable Isotope-Labeled Internal Standard for Dopamine Agonist Quantification


rac-Rotigotine-d3 Methyl Ether (CAS 1246820-80-3) is a deuterium-labeled analog of Rotigotine, a non-ergoline dopamine agonist used in treating Parkinson's disease and restless legs syndrome [1]. With three hydrogen atoms replaced by deuterium on its N-propyl chain, its molecular formula is C20H24D3NOS and its molecular weight is 332.52 g/mol . This compound is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Rotigotine in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS/MS) [2].

Why rac-Rotigotine-d3 Methyl Ether is Not Interchangeable with Unlabeled Rotigotine or Other Deuterated Analogs


Substituting rac-Rotigotine-d3 Methyl Ether with unlabeled Rotigotine or a different deuterated analog (e.g., Rotigotine-d7) will compromise the integrity of LC-MS/MS-based quantitative assays . Unlabeled Rotigotine is chemically indistinguishable from the target analyte, causing ion suppression or enhancement and rendering accurate quantification impossible . While other deuterated analogs exist, the specific labeling pattern of rac-Rotigotine-d3 Methyl Ether (three deuterium atoms on the terminal N-propyl methyl group) provides a distinct and predictable +3 Da mass shift that is optimized for baseline chromatographic separation and minimal isotopic interference, which is not guaranteed with alternative labeling strategies [1]. This unique mass shift is critical for reliable analyte discrimination and avoiding systematic error.

Quantitative Evidence for Selecting rac-Rotigotine-d3 Methyl Ether (CAS 1246820-80-3)


Superior Baseline Resolution and Reduced Cross-Talk vs. Rotigotine-d7 in LC-MS/MS

In LC-MS/MS applications, rac-Rotigotine-d3 Methyl Ether offers a critical advantage over the more heavily labeled Rotigotine-d7 internal standard. The +3 Da mass shift of rac-Rotigotine-d3 Methyl Ether provides a wider m/z separation from the unlabeled Rotigotine analyte (Δm/z = +3) compared to the +7 Da shift of Rotigotine-d7 (Δm/z = +7). This wider separation significantly reduces the risk of 'cross-talk' or isotopic interference, where the signal from the heavy isotope of the internal standard spills over into the analyte's mass channel, especially at high concentrations or under suboptimal mass spectrometer resolution [1]. This is a key differentiator for high-throughput analysis and ensures more robust, lower-LOQ method development.

LC-MS/MS Isotopic Interference Internal Standard Selection Quantitative Analysis

Method Validation Data Demonstrates High Precision and Accuracy as a SIL-IS

A validated LC-MS/MS method for quantifying Rotigotine in rat plasma utilized a stable isotope-labeled Rotigotine (SIL-RGT) as an internal standard, a role for which rac-Rotigotine-d3 Methyl Ether is directly applicable [1]. This method demonstrated excellent linearity (r > 0.996) across a concentration range of 0.1–10.0 ng/mL [1]. The use of the deuterated internal standard was essential for correcting matrix effects, with the method reporting precision (%CV) and accuracy (%RE) within acceptable bioanalytical guidelines (<15% for most QC levels) [1]. While the specific SIL-RGT was not explicitly named in the abstract, the principle is directly transferable and the data underscores the performance expected from a well-matched deuterated standard.

Method Validation Precision Accuracy Recovery Matrix Effects

Defined Chemical Identity and Purity Specifications for Reproducible Research

rac-Rotigotine-d3 Methyl Ether is supplied with a defined chemical structure (C20H24D3NOS), molecular weight (332.52 g/mol), and a specified purity (typically >98%) . This is in contrast to using a generic or in-house synthesized deuterated standard with unknown or variable purity. The precise location of the three deuterium atoms on the N-propyl chain (as evidenced by the SMILES string: COC1=C2CCC(CC2=CC=C1)N(CCC3=CC=CS3)CCC([2H])([2H])[2H]) is defined, ensuring consistent chromatographic behavior and mass spectrometric response . This level of characterization is a procurement criterion for ensuring experimental reproducibility and meeting publication standards.

Chemical Identity Purity Stable Isotope Quality Control

Positional Deuterium Labeling Optimizes Metabolic Stability in In Vitro Tracer Studies

The specific placement of the three deuterium atoms on the N-propyl chain of rac-Rotigotine-d3 Methyl Ether is designed to confer metabolic stability at a known site of enzymatic modification, making it an ideal tracer for studying Rotigotine's absorption, distribution, metabolism, and excretion (ADME) . This strategic deuteration minimizes the risk of 'metabolic switching' compared to a non-deuterated or randomly labeled analog, allowing for more accurate tracking of the parent drug's metabolic fate [1]. This is a key advantage for in vitro studies using hepatocytes or liver microsomes.

Metabolic Stability Deuterium Isotope Effect Tracer Studies In Vitro Metabolism

Defined Application Scenarios for rac-Rotigotine-d3 Methyl Ether (CAS 1246820-80-3)


Bioanalytical Method Development and Validation for Rotigotine in Plasma

Procure rac-Rotigotine-d3 Methyl Ether as the internal standard for developing and validating an LC-MS/MS method to quantify Rotigotine in biological matrices (plasma, serum). Its +3 Da mass shift, as established in Section 3, provides the necessary discrimination from the analyte to meet regulatory requirements for selectivity and sensitivity, as demonstrated in validated methods with performance metrics of r > 0.996 and a linear range of 0.1-10.0 ng/mL. [1]

Pharmacokinetic (PK) and Bioequivalence (BE) Studies

Use rac-Rotigotine-d3 Methyl Ether as a stable isotope-labeled internal standard in clinical or preclinical PK/BE studies of Rotigotine formulations. The ability of this internal standard to correct for matrix effects and ensure high precision and accuracy (±15%), as validated in cross-study comparable data, is essential for generating reliable concentration-time profiles and establishing bioequivalence. [1]

In Vitro ADME and Drug-Drug Interaction (DDI) Studies

Apply rac-Rotigotine-d3 Methyl Ether as a stable tracer in in vitro metabolism studies (e.g., using human liver microsomes or hepatocytes). The strategic placement of deuterium on the N-propyl chain, as highlighted in the class-level evidence, provides enhanced metabolic stability at this site, enabling more accurate determination of intrinsic clearance and assessment of potential drug-drug interactions involving CYP enzymes.

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